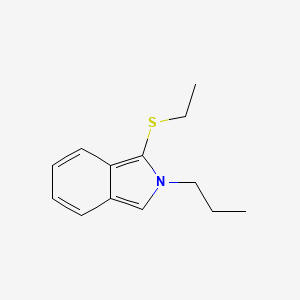
3-(tert-Butoxy)-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxy)-4-iodooxolane is an organic compound that features a tert-butoxy group and an iodine atom attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-iodooxolane typically involves the iodination of an oxolane derivative. One common method is the reaction of 3-(tert-Butoxy)oxolane with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxolane ring, followed by iodination under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butoxy)-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 3-(tert-Butoxy)-4-azidooxolane or 3-(tert-Butoxy)-4-thiooxolane.
Oxidation: Formation of 3-(tert-Butoxy)-4-oxooxolane.
Reduction: Formation of 3-(tert-Butoxy)oxolane.
Applications De Recherche Scientifique
3-(tert-Butoxy)-4-iodooxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(tert-Butoxy)-4-iodooxolane involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butoxy)-4-chlorooxolane
- 3-(tert-Butoxy)-4-bromooxolane
- 3-(tert-Butoxy)-4-fluorooxolane
Uniqueness
3-(tert-Butoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile platform for further chemical modifications .
Propriétés
Formule moléculaire |
C8H15IO2 |
|---|---|
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
3-iodo-4-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7H,4-5H2,1-3H3 |
Clé InChI |
HNLCWEGQXHAOKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1COCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




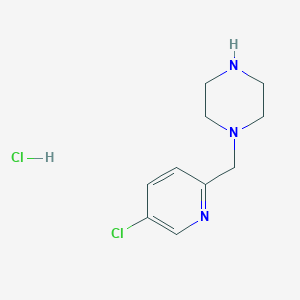
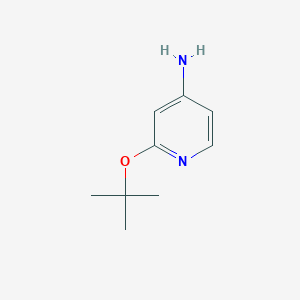
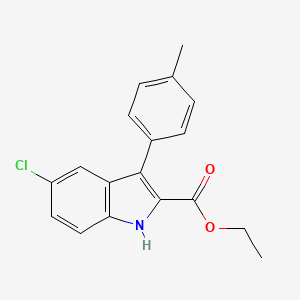
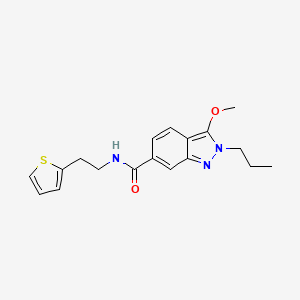
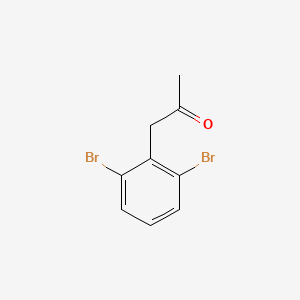
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)
![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)


